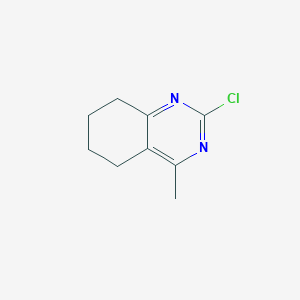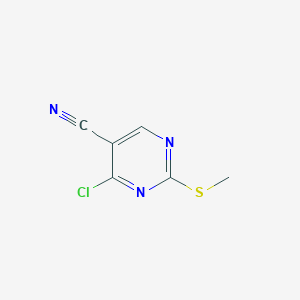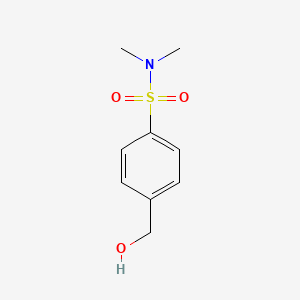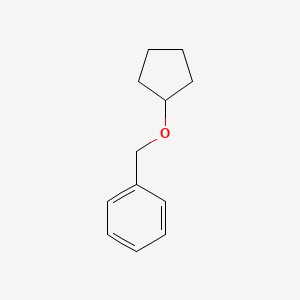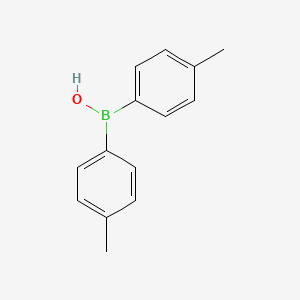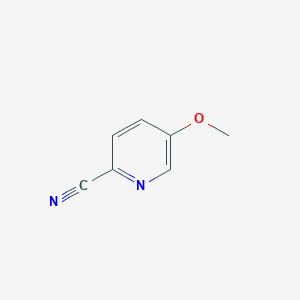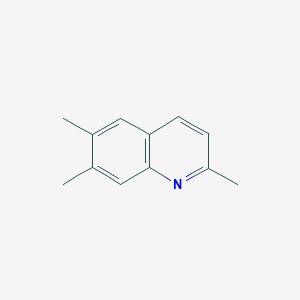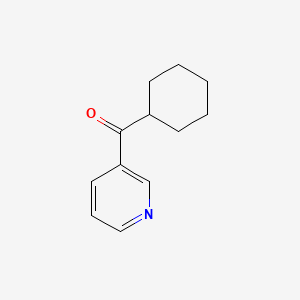
Cyclohexyl(pyridin-3-yl)methanone
Vue d'ensemble
Description
Cyclohexyl(pyridin-3-yl)methanone is a chemical compound with the molecular formula C12H15NO . It is a compound that contains a cyclohexyl group (a six-membered carbon ring) and a pyridin-3-yl group (a nitrogen-containing heterocyclic aromatic ring) attached to a methanone (a carbonyl group) .
Synthesis Analysis
A novel and catalyst-free synthetic pathway to synthesize a series of [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones by one-pot cyclocondensation of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide has been described .Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexyl group, a pyridin-3-yl group, and a methanone group . The exact structural details such as bond lengths and angles would require further experimental studies or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, density, and refractive index are not available . These properties would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Cyclohexyl(pyridin-3-yl)methanone and its derivatives are synthesized through various chemical reactions, including condensation, cycloaddition, and cyclization processes. These synthetic methods are important for creating a range of compounds with potential applications in different fields. For instance, the synthesis of polysubstituted furans via a novel heterocyclization approach and the synthesis of (aryl/heteroaryl)-(6-(aryl/heteroaryl)pyridin-3-yl)methanones demonstrate the versatility of these compounds (Damavandi et al., 2012), (Addla & Kantevari, 2015).
Biological and Pharmacological Applications
- Some derivatives of this compound have shown promise in biological and pharmacological applications. For example, certain compounds exhibit antimicrobial and antioxidant activities, suggesting their potential use in antibacterial and antifungal areas (Rusnac et al., 2020). Additionally, derivatives like Hexahydro-3-phenyl indazol-2-yl(pyridin-4-yl)methanones have demonstrated moderate anti-tubercular activity, comparable to standard drugs (Napoleon et al., 2015).
Advanced Synthesis Techniques
- Advanced synthesis techniques have been employed to create this compound derivatives. Techniques such as dipolar cycloaddition reactions, sequential oxonium-olefin-alkyne cyclization, and catalyst-free one-pot synthesis are notable for their efficiency and utility in producing these compounds (Chrovian et al., 2018), (Reddy et al., 2016).
Chemical and Physical Properties
- The chemical and physical properties of this compound derivatives have been extensively studied. For instance, crystal and molecular structure analyses provide insights into the arrangement and interactions of these molecules, which is crucial for understanding their potential applications (Lakshminarayana et al., 2009).
Safety and Hazards
Orientations Futures
The future directions for research on Cyclohexyl(pyridin-3-yl)methanone could involve exploring its potential biological activities, studying its mechanism of action, and developing efficient synthetic routes for its preparation . Further studies could also focus on determining its physical and chemical properties .
Mécanisme D'action
Target of Action
coli . These targets play a crucial role in the pathogenesis of various infectious diseases.
Mode of Action
It can be inferred that the compound interacts with its targets, possibly disrupting essential biological processes within the microbial cells, leading to their inhibition or death .
Biochemical Pathways
It can be inferred that the compound interferes with the normal functioning of the microbial cells, disrupting their growth and proliferation .
Result of Action
Based on its antimicrobial potential, it can be inferred that the compound leads to the inhibition or death of the microbial cells .
Analyse Biochimique
Biochemical Properties
Cyclohexyl(pyridin-3-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidation reactions catalyzed by transition metals such as copper . These interactions often involve the formation of aromatic ketones, which are crucial intermediates in pharmaceutical synthesis. The nature of these interactions typically involves the oxidation of Csp3-H bonds, leading to the formation of pyridin-2-yl-methanones .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific enzymes can lead to alterations in metabolic flux and metabolite levels . Additionally, its impact on gene expression can result in changes in cellular behavior and function, highlighting its potential as a modulator of cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, leading to either inhibition or activation of their catalytic activities . These interactions can result in significant biochemical changes, such as the formation of aromatic ketones through oxidation reactions . Furthermore, the compound’s influence on gene expression can modulate various cellular pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains high thermal stability, which is essential for its sustained activity in biochemical reactions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies have indicated that the compound’s unique structure allows for the synthesis of novel compounds, making it valuable in drug discovery.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s participation in oxidation reactions catalyzed by transition metals, such as copper, is a key aspect of its metabolic role . These reactions often lead to the formation of aromatic ketones, which are important intermediates in pharmaceutical synthesis. Additionally, the compound’s impact on metabolic flux and metabolite levels further underscores its significance in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to interact with specific transporters, facilitating its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall biochemical activity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
cyclohexyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFBHAGZHYODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484028 | |
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60148-00-7 | |
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



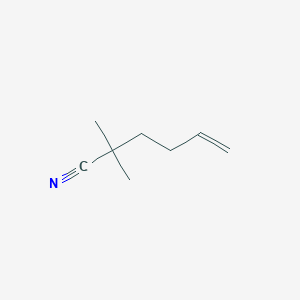
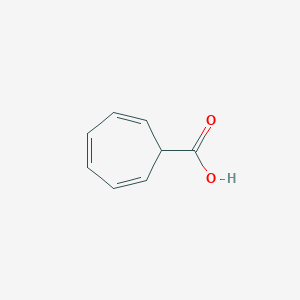
![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)


